molecular formula C14H9ClF2N2O3S B10975098 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10975098
M. Wt: 358.7 g/mol
InChI Key: RWYOXZRJNNOFMH-UHFFFAOYSA-N
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Description

3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a difluoromethoxy group, and an oxazole moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated benzene derivative.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, where a suitable difluoromethoxy reagent reacts with the benzothiophene intermediate.

    Attachment of the Oxazole Moiety: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.

    Final Coupling Reaction: The final step involves coupling the oxazole derivative with the benzothiophene intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole moiety or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group in the benzothiophene ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene core can yield sulfoxides or sulfones, while substitution of the chloro group can lead to a variety of substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-(trifluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-chloro-6-(methoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C14H9ClF2N2O3S

Molecular Weight

358.7 g/mol

IUPAC Name

3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H9ClF2N2O3S/c1-6-4-10(19-22-6)18-13(20)12-11(15)8-3-2-7(21-14(16)17)5-9(8)23-12/h2-5,14H,1H3,(H,18,19,20)

InChI Key

RWYOXZRJNNOFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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